Paclitaxel Impurity F

Catalog No.
S12795788
CAS No.
M.F
C47H59NO14
M. Wt
862.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paclitaxel Impurity F

Product Name

Paclitaxel Impurity F

IUPAC Name

[4,12-diacetyloxy-15-[3-[hexanoyl(methyl)amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C47H59NO14

Molecular Weight

862.0 g/mol

InChI

InChI=1S/C47H59NO14/c1-9-10-13-22-34(52)48(8)36(29-18-14-11-15-19-29)37(53)43(56)60-31-24-47(57)41(61-42(55)30-20-16-12-17-21-30)39-45(7,32(51)23-33-46(39,25-58-33)62-28(4)50)40(54)38(59-27(3)49)35(26(31)2)44(47,5)6/h11-12,14-21,31-33,36-39,41,51,53,57H,9-10,13,22-25H2,1-8H3

InChI Key

LJTMOSWWGSCCPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N(C)C(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O

Paclitaxel Impurity F, also known by its Chemical Abstracts Service number 153083-53-5, is a significant impurity associated with the well-known anticancer drug paclitaxel. Paclitaxel itself is a mitotic inhibitor widely used in chemotherapy, particularly for treating various cancers such as ovarian and breast cancer. The presence of impurities like Paclitaxel Impurity F can affect the efficacy and safety profiles of pharmaceutical formulations. This compound's molecular formula is C47H59NOC_{47}H_{59}NO, with a molecular weight of approximately 861.97 g/mol .

The chemical behavior of Paclitaxel Impurity F is primarily characterized by its interactions as a derivative of paclitaxel. It may participate in reactions typical for complex organic molecules, including:

  • Nucleophilic substitutions: Given the presence of functional groups, it can undergo nucleophilic attack.
  • Hydrolysis: The compound may hydrolyze under acidic or basic conditions, potentially impacting its stability.
  • Oxidation-reduction reactions: Depending on the substituents present, it may act as either a reducing or oxidizing agent in specific conditions.

These reactions are essential for understanding the compound's stability and behavior in biological systems and during synthesis.

The synthesis of Paclitaxel Impurity F typically occurs during the production of paclitaxel itself. Some methods include:

  • Natural extraction: Isolating from the bark of the Pacific yew tree (Taxus brevifolia), where paclitaxel is naturally found alongside various impurities.
  • Chemical synthesis: Utilizing organic synthesis techniques to create paclitaxel and its impurities through multi-step synthetic pathways involving different reagents and catalysts.

These methods highlight the complexity involved in producing high-purity paclitaxel and managing its impurities effectively.

Paclitaxel Impurity F primarily serves as a reference standard in analytical chemistry and quality control processes within pharmaceutical manufacturing. Its applications include:

  • Quality control: Used to assess the purity of paclitaxel formulations.
  • Research: Investigated for its potential effects on pharmacological profiles when combined with paclitaxel.
  • Regulatory compliance: Ensuring that pharmaceutical products meet safety and efficacy standards set by regulatory bodies.

Interaction studies involving Paclitaxel Impurity F are crucial for understanding how it may affect the pharmacokinetics and pharmacodynamics of paclitaxel. These studies typically focus on:

  • Synergistic effects: Evaluating whether the impurity enhances or diminishes the efficacy of paclitaxel against cancer cells.
  • Metabolic pathways: Investigating how this impurity is metabolized in vivo and whether it interacts with enzymes involved in drug metabolism.
  • Toxicological assessments: Assessing any additional toxicity that might arise from the presence of this impurity in therapeutic formulations.

Understanding these interactions helps in optimizing treatment regimens and minimizing adverse effects.

Several compounds share structural similarities with Paclitaxel Impurity F, primarily due to their relationship to paclitaxel itself or their roles as anticancer agents. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
PaclitaxelC47H51NO14C_{47}H_{51}NO_{14}Main therapeutic agent, stabilizes microtubules
DocetaxelC43H53NO14C_{43}H_{53}NO_{14}Similar mechanism; more potent but different side effects
CabazitaxelC45H57NO14C_{45}H_{57}NO_{14}A second-generation taxane; used for prostate cancer
7-EpicabazitaxelC45H57NO14C_{45}H_{57}NO_{14}A derivative with altered side chains

Uniqueness of Paclitaxel Impurity F

XLogP3

2.9

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

3

Exact Mass

861.39355556 g/mol

Monoisotopic Mass

861.39355556 g/mol

Heavy Atom Count

62

Dates

Modify: 2024-08-09

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